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Hexapeptide-3

Cat. No.: B12377308
M. Wt: 847.0 g/mol
InChI Key: RYBWAQANBURYGX-PXQJOHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl Hexapeptide-3, widely known in research under the trade name Argireline, is a synthetic biomimetic peptide studied for its potential effects on skin morphology and neuromuscular activity . Its primary proposed mechanism of action involves the inhibition of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which is critical for synaptic vesicle fusion and the release of neurotransmitters like acetylcholine . By competitively inhibiting the formation of this complex, Acetyl this compound is investigated for its ability to moderate muscle contractions underlying wrinkle formation, positioning it as a topical research alternative to bacterial neurotoxins . Research applications for Acetyl this compound primarily focus on dermatology and cell biology. In vitro and in vivo studies have explored its potential to reduce the depth of wrinkles, with some clinical observations reporting measurable improvements in skin appearance and hydration over weeks of application . Beyond cosmetic science, its mechanism also makes it a compound of interest in neurobiology research, particularly in studies modeling conditions involving involuntary muscle spasms, such as blepharospasm . Some clinical research has indicated that topical application may extend the duration of symptom control when used adjunctively with other treatments . It is important to note that this peptide is often compared to Acetyl Hexapeptide-8, and the naming can be inconsistent in literature; the compound with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2 is the subject of this product page . A key challenge in this field of research is the peptide's inherent poor cutaneous absorption due to its molecular weight and hydrophilicity, prompting parallel investigations into advanced delivery systems to enhance bioavailability . This product is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption. All research must be conducted in compliance with local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H58N14O11S B12377308 Hexapeptide-3

Properties

Molecular Formula

C32H58N14O11S

Molecular Weight

847.0 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C32H58N14O11S/c1-58-15-12-21(46-29(56)20(8-11-24(50)51)43-26(53)16(33)6-10-23(48)49)30(57)45-19(7-9-22(34)47)28(55)44-18(5-3-14-41-32(38)39)27(54)42-17(25(35)52)4-2-13-40-31(36)37/h16-21H,2-15,33H2,1H3,(H2,34,47)(H2,35,52)(H,42,54)(H,43,53)(H,44,55)(H,45,57)(H,46,56)(H,48,49)(H,50,51)(H4,36,37,40)(H4,38,39,41)/t16-,17-,18-,19-,20-,21-/m0/s1

InChI Key

RYBWAQANBURYGX-PXQJOHHUSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for Hexapeptide 3

Solid-Phase Peptide Synthesis (SPPS) for Hexapeptide-3

SPPS is a widely adopted technique for peptide synthesis where the growing peptide chain is anchored to an insoluble solid support, or resin. google.comresearchgate.net This method facilitates the purification process as excess reagents and by-products can be easily washed away by filtration, while the peptide remains attached to the resin. google.comnih.gov

Principles and Methodological Considerations

The core principle of SPPS involves the sequential addition of amino acids to a C-terminal amino acid attached to a solid support. researchgate.netnih.gov The process follows a cycle of deprotection of the N-terminal protecting group (commonly Fmoc or Boc) and subsequent coupling of the next protected amino acid. researchgate.netresearchgate.net This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin and all remaining protecting groups are removed. nih.gov

Key considerations in SPPS include the choice of resin, protecting groups, and coupling reagents. researchgate.netgyrosproteintechnologies.com The resin must be stable throughout the synthesis but allow for efficient cleavage of the final product. researchgate.net Protecting groups for the amino acid side chains must be orthogonal to the N-terminal protecting group, meaning they can be removed without affecting the other. researchgate.net Common coupling reagents, such as carbodiimides (e.g., DIC) and phosphonium (B103445) or uronium salts (e.g., HBTU, HATU), are used to activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. researchgate.netmdpi.com

Optimization Strategies for Yield and Purity

Maximizing yield and purity in SPPS is a significant focus of process development. gyrosproteintechnologies.com Incomplete reactions or side reactions at any stage can lead to the accumulation of deletion sequences or other impurities that are difficult to separate from the target peptide. gyrosproteintechnologies.com

Several strategies are employed to optimize SPPS outcomes:

Reagent Excess: Using a significant excess of protected amino acids and coupling reagents can drive the coupling reactions to completion. google.com

Coupling and Deprotection Monitoring: Real-time monitoring of the completeness of coupling and deprotection steps allows for adjustments to reaction times or the re-application of reagents if necessary. gyrosproteintechnologies.com

Temperature Control: Optimizing the reaction temperature can enhance coupling efficiency and minimize side reactions. gyrosproteintechnologies.com

Solvent Choice: The choice of solvent can impact resin swelling and reagent solubility, thereby influencing reaction kinetics. rsc.org

Table 1: Factors Influencing Yield and Purity in SPPS

FactorInfluence on Yield and PurityOptimization Strategies
Resin Affects peptide attachment and cleavage efficiency.Selection of appropriate resin type and loading capacity.
Protecting Groups Prevents unwanted side reactions.Use of orthogonal protecting group strategies (e.g., Fmoc/tBu). bachem.com
Coupling Reagents Determines the rate and efficiency of amide bond formation.Screening of different coupling reagents and additives.
Reaction Conditions Temperature, time, and solvent impact reaction kinetics and side reactions.Optimization of temperature, extended reaction times, and solvent screening. gyrosproteintechnologies.comrsc.org
Purification Removes impurities from the crude product.High-performance liquid chromatography (HPLC) is a standard method. researchgate.net

Application of Fragment Coupling Strategies (e.g., "3+2+1" and "A+B" approaches)

To overcome challenges associated with the synthesis of longer peptides, such as aggregation and decreased reaction efficiency, fragment coupling strategies can be employed within the SPPS framework. researchgate.net In this approach, smaller peptide fragments are synthesized independently and then coupled together on the solid support or in solution after cleavage.

Solution-Phase Peptide Synthesis (LPPS) for this compound

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves the synthesis of peptides entirely in a solvent system, without the use of a solid support. google.combachem.com

Reaction Steps and Intermediate Isolation

In LPPS, protected amino acids or peptide fragments are coupled in solution, and the resulting product is isolated and purified after each step. bachem.comacs.org This typically involves techniques like extraction, precipitation, and crystallization. mdpi.com The stepwise nature of LPPS allows for the characterization of intermediates, ensuring the quality of the peptide at each stage of the synthesis. bachem.com

Challenges in Process Scalability and Control of Stereochemical Purity (Epimerization)

While LPPS offers advantages in terms of intermediate purification and potentially lower raw material costs compared to SPPS, it also presents significant challenges. google.combachem.com

Process Scalability: Scaling up LPPS can be difficult due to the need for large reaction volumes and the challenges associated with isolating and purifying large quantities of intermediates. acs.orgacs.org Each step requires careful optimization to maintain yield and purity at an industrial scale. acs.org

Control of Stereochemical Purity (Epimerization): A major concern in peptide synthesis, particularly in solution-phase and during fragment coupling, is the risk of epimerization. acs.orgacs.org Epimerization is the change in the stereochemical configuration at the alpha-carbon of an amino acid, which can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide. mdpi.com The activation of the carboxylic acid group during the coupling step is a critical point where epimerization can occur. mdpi.com Careful selection of coupling reagents, additives (like HOBt), and reaction conditions is crucial to minimize this side reaction and ensure high optical purity of the final this compound. researchgate.netacs.org Studies on the full solution-phase synthesis of Acetyl-Hexapeptide-3 have systematically addressed and controlled for potential epimerization, achieving excellent optical purity in the final product. figshare.comacs.orgacs.org

Table 2: Comparison of SPPS and LPPS for this compound Synthesis

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Principle Peptide grown on an insoluble resin support. google.comPeptide synthesized in a solvent system. google.com
Purification Simplified by washing away excess reagents. google.comRequires isolation and purification of intermediates at each step. bachem.comacs.org
Automation Easily automated. google.comMore difficult to automate.
Scalability Can be challenging for very large scale due to resin cost and capacity.Potentially more scalable for shorter peptides if purification is efficient. sci-hub.se
Raw Material Cost Can be high due to the use of excess reagents. google.comCan be lower as stoichiometric amounts of reagents are often used. google.com
Epimerization Generally lower risk for stepwise synthesis.Higher risk, especially during fragment coupling, requiring careful control. acs.orgacs.org
Overall Yield & Purity Can be high with optimization. gyrosproteintechnologies.comCan achieve high yield and purity with careful process control. figshare.comacs.org

A hybrid approach, utilizing both SPPS for initial fragment assembly and LPPS for subsequent steps like amidation, has been developed to produce Acetyl-Hexapeptide-3 with high yield (67.5-70%) and purity, demonstrating a viable strategy for commercial-scale production. google.comgoogle.com

Hybrid and Convergent Synthesis Strategies for this compound

The synthesis of oligopeptides like this compound can be approached through various methodologies, with hybrid and convergent strategies offering significant advantages over traditional linear synthesis. These advanced approaches are designed to improve efficiency, yield, and purity by assembling the final peptide from smaller, pre-synthesized fragments. This contrasts with linear synthesis, where the peptide is built one amino acid at a time from the C-terminus to the N-terminus. Convergent strategies involve the independent synthesis of protected peptide fragments, which are then coupled together to form the final, larger peptide sequence. ub.edu A hybrid strategy specifically combines elements of different synthesis techniques, most commonly solid-phase peptide synthesis (SPPS) and solution-phase (or liquid-phase) synthesis, to leverage the benefits of each. google.comgoogle.com

One documented hybrid approach for producing Acetyl this compound involves a combination of both solid-phase and solution-phase techniques. google.comgoogle.com This method focuses on minimizing the generation and buildup of impurities, which simplifies the final separation and purification processes. google.com The core of this strategy is the initial synthesis of dipeptide or tripeptide fragments. These fragments are first assembled on a solid support (resin) using SPPS methods. The resulting protected peptide is then cleaved from the resin and subjected to amidation in a solution-phase reaction, followed by a final deprotection step to yield high-purity Acetyl this compound. google.com This particular hybrid methodology has been reported to produce the target compound in high yields, ranging from 67.5% to 70%, making it a viable option for commercial-scale production. google.com

A separate hybrid convergent strategy has also been described, employing an "A+B" fragment coupling. researchgate.net In this synthesis:

Fragment A, Ac-Glu(OtBu)-Glu(OtBu)-Met-OH, was prepared using classical solution-phase methods. researchgate.net

Fragment B, H-Gln(Trt)-Arg-Arg-OH, was also prepared via solution-phase synthesis. researchgate.net

These two fragments were then coupled using solid-phase techniques. researchgate.net

This method combines the advantages of both synthesis types, leading to a reported coupling yield of over 65% and a final product purity greater than 98% after HPLC purification. researchgate.net The use of pre-formed fragments in this manner can lead to a more efficient and high-yield process compared to purely linear approaches. researchgate.net

The research findings for these various convergent strategies for this compound synthesis are summarized below.

Molecular and Cellular Mechanisms of Action of Hexapeptide 3

Interaction with the Soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) Complex

The primary mechanism of action of Hexapeptide-3 revolves around its interaction with the SNARE complex, a critical assembly of proteins responsible for mediating the fusion of vesicles with the presynaptic membrane, a process essential for the release of neurotransmitters. corepeptides.combiotechpeptides.comcellbone.com

Mimicry of Synaptosomal-Associated Protein 25 (SNAP-25)

This compound is structurally designed to mimic the N-terminal end of SNAP-25, a key protein component of the SNARE complex. nih.govnih.govthetoxicfreefoundation.com This structural similarity allows this compound to act as a competitive analogue for SNAP-25. nih.govsxjbswyy.com By resembling a segment of SNAP-25, this compound can occupy the same binding sites on the SNARE complex that SNAP-25 would normally fill. nih.govthetoxicfreefoundation.com This mimicry is the foundational step in its mechanism to modulate neuronal signaling. nih.govzeebiz.com

Competitive Interference with SNARE Complex Formation and Stability

By competitively binding to the SNARE complex, this compound interferes with its proper formation and destabilizes the entire structure. biotechpeptides.comnih.govthetoxicfreefoundation.com The SNARE complex is a ternary structure composed of three proteins: VAMP (Vesicle-Associated Membrane Protein), Syntaxin, and SNAP-25. skinmtx.com The proper assembly of these proteins is crucial for its function. skinmtx.com this compound's presence disrupts this assembly, preventing the SNARE complex from effectively "hooking" and fusing vesicles to the cell membrane. skinmtx.com This interference ultimately hinders the release of neurotransmitters because the destabilized SNARE complex cannot mediate vesicle fusion efficiently. thetoxicfreefoundation.comresearchgate.net Research has demonstrated that this compound inhibits the formation of the SNARE complex, which is a core component of the machinery for neuronal exocytosis. cellbone.com

Modulation of Neurotransmitter Release Pathways

The interference with the SNARE complex by this compound directly leads to the modulation of neurotransmitter release, a fundamental process in synaptic transmission. corepeptides.comthetoxicfreefoundation.comzeebiz.com

Inhibition of Calcium-Dependent Acetylcholine (B1216132) Exocytosis

A primary consequence of this compound's action is the significant inhibition of calcium-dependent acetylcholine exocytosis. biotechpeptides.comzeebiz.comfrontiersin.org Acetylcholine is a key neurotransmitter responsible for muscle contraction. zeebiz.com The release of acetylcholine from nerve terminals is a process that is critically dependent on the influx of calcium ions and the proper functioning of the SNARE complex. biotechpeptides.comfrontiersin.org By disrupting the SNARE complex, this compound effectively reduces the amount of acetylcholine released into the neuromuscular junction. nih.govnih.gov This inhibition of neurotransmitter release has been shown to be a direct result of the peptide's interference with the vesicular fusion process. corepeptides.comresearchgate.net

Impact on Synaptic Vesicle Docking and Fusion

Synaptic vesicle docking and fusion are the physical processes that allow for the release of neurotransmitters. williams.edunih.govnih.gov Docking involves the close association of the vesicle with the presynaptic membrane, a step mediated by the SNARE complex. plos.org Fusion is the subsequent merging of the vesicle membrane with the plasma membrane, creating a pore for neurotransmitter release. williams.edu this compound's destabilization of the SNARE complex directly impedes both of these crucial steps. frontiersin.orgtaylorandfrancis.com By preventing the efficient assembly of the SNARE proteins, the peptide hinders the ability of synaptic vesicles to properly dock at the active zones of the presynaptic membrane and subsequently fuse to release their contents. skinmtx.comtaylorandfrancis.com

Effects on Cellular Processes and Gene Expression in In Vitro Systems

In vitro studies have provided further insights into the cellular effects of this compound, including its influence on various cellular processes and gene expression.

Research on different cell lines has demonstrated that this compound can have a dose-dependent antiproliferative effect. For instance, studies on human embryonic kidney (HEK-293) and neuroblastoma (IMR-32) cells showed antiproliferative activity at certain concentrations. medchemexpress.commedchemexpress.com In contrast, low concentrations of the peptide did not appear to affect cellular proliferation in human skin fibroblasts (HSF). medchemexpress.com

Some studies have explored the effects of other hexapeptides on gene expression, which may provide context for potential areas of future research for this compound. For example, a different bioactive hexapeptide, PGPIPN, was found to affect the expression of HSF1, HSP70, MDR1, and ERCC1 genes in ovarian cancer cell lines. jcancer.org Another study on a synthetic acetyl hexapeptide-1 showed a significant increase in the expression of the CDH-1 gene, which encodes E-cadherin, a protein involved in cellular adhesion, without affecting apoptosis-related genes like BAX, Bcl-2, and Caspase-9, or the cell cycle-related gene Cyclin D1. mdpi.com Furthermore, the hexapeptide WKYMVm has been shown to induce M2 macrophage polarization and upregulate the expression of the PDGF-BB gene in vitro. biorxiv.org It is important to note that these findings relate to different hexapeptides and are not direct evidence of this compound's effect on gene expression.

The table below summarizes findings from various in vitro studies on different hexapeptides, illustrating the diverse potential cellular effects of this class of molecules.

Hexapeptide Cell Line(s) Observed Effect
Acetyl this compoundHuman Embryonic Kidney (HEK-293)Dose-dependent antiproliferative effect (IC50 of 34.862 μM) medchemexpress.commedchemexpress.com
Acetyl this compoundNeuroblastoma (IMR-32)Dose-dependent antiproliferative effect (IC50 of 68.458 μM) medchemexpress.commedchemexpress.com
Acetyl this compoundHuman Skin Fibroblasts (HSF)No effect on proliferation at low concentrations medchemexpress.com
PGPIPNOvarian Cancer Cells (SKOV3, COC1)Decreased mRNA levels of HSF1, HSP70, MDR1, and ERCC1 jcancer.org
Acetyl Hexapeptide-1Human Hepatocytes (HepG2)Increased expression of CDH-1 gene; no significant change in BAX, Bcl-2, Caspase-9, or Cyclin D1 expression mdpi.com
WKYMVmBone Marrow-Derived Macrophages (BMMs), RAW264.7Induced M2 polarization; upregulated PDGF-BB gene expression biorxiv.org

Influence on Fibroblast Activity and Extracellular Matrix (ECM) Components

This compound is recognized as a modulator of the extracellular matrix (ECM), the complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. proquest.comresearchgate.net Peptides of this nature, sometimes referred to as matrikines, are fragments of matrix proteins that can signal a wide range of biological activities, including the stimulation of fibroblasts. researchgate.net Fibroblasts are the principal cells responsible for synthesizing the components of the ECM, such as collagen and elastin (B1584352). nih.gov The modulation of fibroblast activity is a key mechanism through which peptides can influence skin structure and repair processes. nih.govdntb.gov.ua

Research using murine models suggests that Acetyl this compound may influence the production and balance of different collagen types within the dermal extracellular matrix. mdpi.com Specifically, it has been posited to promote a relative increase in Type I collagen fibers while concurrently decreasing Type III collagen fibers. mdpi.com Type I collagen is the most abundant collagen in the skin, providing tensile strength, while Type III collagen is more prevalent in wound healing and scar tissue. mdpi.com This shift in collagen composition may be mediated by changes in fibroblast activity or downstream signaling pathways related to collagen synthesis. mdpi.com

The potential to upregulate Type I collagen is a significant area of research for peptides, as this action helps counteract the age-related decline in collagen production by fibroblasts. dntb.gov.uaresearchgate.net

By modulating the composition of collagen, this compound may contribute to alterations in the organization of the dermal extracellular matrix. mdpi.com The degradation and disorganization of the ECM, characterized by fragmented collagen and elastin, is a hallmark of skin aging. nih.gov Peptides that can influence the ECM are investigated for their potential to help maintain or restore a more ordered and mature collagen fiber network. mdpi.comnih.gov The suggested relative increase in Type I collagen and decrease in Type III collagen could lead to a more organized and structurally sound ECM. mdpi.com Some hexapeptides are believed to function as signal transduction cytokines that can stimulate the generation of elastin, a key protein for skin elasticity, further contributing to ECM organization. researchgate.net

Modulatory Effects on Specific Gene Expression in Cultured Cells (e.g., CDH-1, BAX, Bcl-2, Caspase-9, Cyclin D1)

Scientific literature exploring the direct effects of this compound (Acetyl this compound) on the expression of the specific genes CDH-1, BAX, Bcl-2, Caspase-9, and Cyclin D1 is not available.

Research has been conducted on other synthetic peptides, such as acetyl hexapeptide-1, which was shown in one study to increase the expression of the CDH-1 gene (encoding E-cadherin) in HepG2 cells, with no significant modulation of apoptosis-related genes like BAX, Bcl-2, Caspase-9, or the cell cycle-related gene Cyclin D1. researchgate.netmdpi.com However, these findings are specific to acetyl hexapeptide-1 and cannot be extrapolated to this compound.

Assessment of this compound on Cellular Viability and Proliferation in Various Cell Lines (e.g., HEK-293, IMR-32, Human Dermal Fibroblasts)

The influence of Acetyl this compound (Argireline) on cellular viability and proliferation has been assessed in vitro using several cell lines. One study investigated the antiproliferative effects of a commercial solution of the peptide on human embryonic kidney (HEK-293) cells, human neuroblastoma (IMR-32) cells, and primary human dermal fibroblasts (HSF).

The study found that at lower concentrations, there was no significant difference in proliferative activity compared to the control. However, as the concentration of the Acetyl this compound solution increased, a dose-dependent antiproliferative effect was observed. The half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by half, was calculated for each cell line to quantify this effect.

The results indicated that significant cytotoxicity was observed at concentrations many folds higher than that of the potent chemotherapeutic agent doxorubicin, which was used as a reference compound.

Table 1: IC50 Values of Acetyl this compound (Argireline) in Various Cell Lines Data derived from a study assessing the antiproliferative effects of a commercial Argireline® solution after 48 hours of incubation.

Cell LineCell TypeCalculated IC50 (μM)
HEK-293Human Embryonic Kidney34.862
IMR-32Human Neuroblastoma68.458
HSFHuman Dermal FibroblastsData not specified in μM, but antiproliferative effect was observed.

Preclinical and in Vitro/ex Vivo Investigation Models

Utilization of Chromaffin Cell Assays for Neurotransmitter Release Studies

Chromaffin cells, derived from the adrenal medulla, are a well-established model for studying the secretion of catecholamines, such as adrenaline and noradrenaline. nih.govresearchgate.net These cells share fundamental secretory mechanisms with neurons, making them a valuable tool for investigating substances that modulate neurotransmitter release.

In the context of Hexapeptide-3, chromaffin cell assays have been instrumental in demonstrating its inhibitory effect on vesicle docking and neurotransmitter exocytosis. terra-organica.hrresearchgate.net Studies have shown that this compound can significantly modulate the release of adrenaline and noradrenaline from these cells. terra-organica.hr The mechanism is attributed to the peptide's ability to interfere with the formation of the SNARE (Soluble NSF Attachment Protein Receptor) complex, a critical component of the cellular machinery responsible for vesicle fusion and neurotransmitter release. terra-organica.hrcorepeptides.combiotechpeptides.comresearchgate.net By competing with SNAP-25 (synaptosomal-associated protein of 25 kDa), a key protein in the SNARE complex, this compound destabilizes the complex, thereby inhibiting the release of neurotransmitters. corepeptides.combiotechpeptides.comresearchgate.netmdedge.com

The inhibitory effect of this compound on Ca²⁺-dependent exocytosis in chromaffin cells has been quantified in several studies. For instance, research has demonstrated that this compound can inhibit the release of catecholamines at nanomolar concentrations. terra-organica.hr Some studies have directly compared its effects to that of Botulinum Neurotoxin A (BoNT-A), noting that while both inhibit neurotransmitter release, their mechanisms and potency differ. researchgate.netcsic.es

Table 1: Summary of Chromaffin Cell Assay Findings for this compound

Parameter Investigated Observation Reference
Neurotransmitter Release Inhibition of adrenaline and noradrenaline release. terra-organica.hr
SNARE Complex Modulation Competes with SNAP-25, destabilizing the SNARE complex. terra-organica.hrcorepeptides.comresearchgate.net
Ca²⁺-dependent Exocytosis Inhibition of Ca²⁺-induced neurotransmitter release. researchgate.net
Comparative Analysis Shows inhibitory effects, though with lower efficacy than BoNT-A. researchgate.netcsic.es

Application of Neuronal Cell Culture Models for Synaptic Function Analysis

Neuronal cell cultures provide a more direct system for studying synaptic function and plasticity. These models allow for the detailed examination of how peptides like this compound affect neuronal communication at the synaptic level. nih.govfrontiersin.org

Research utilizing neuronal cell cultures has further substantiated the findings from chromaffin cell assays. These studies confirm that this compound interferes with the SNARE complex, leading to a reduction in the release of neurotransmitters like acetylcholine (B1216132) at the neuromuscular junction. corepeptides.combiotechpeptides.commdedge.com This interference is due to the structural similarity of this compound to the N-terminal end of the SNAP-25 protein, allowing it to act as a competitive inhibitor. corepeptides.commdedge.com By preventing the proper assembly of the SNARE complex, this compound effectively dampens neuronal signaling and subsequent muscle cell contraction. corepeptides.combiotechpeptides.com

Studies on neuronal cultures have also explored the peptide's influence on synaptic structure and plasticity. While chronic exposure to substances that silence neuronal activity can lead to a reduction in spine density, the specific long-term effects of this compound on synaptic structures are an area of ongoing investigation. frontiersin.org The primary mechanism identified remains the modulation of neurotransmitter release through SNARE complex disruption. corepeptides.combiotechpeptides.commdpi.com

Table 2: Key Findings from Neuronal Cell Culture Models on this compound

Aspect of Synaptic Function Effect of this compound Reference
Neurotransmitter Release Inhibits acetylcholine release at the neuromuscular junction. corepeptides.combiotechpeptides.com
Mechanism of Action Competitively inhibits SNAP-25, disrupting SNARE complex formation. corepeptides.combiotechpeptides.commdedge.com
Consequence Reduces muscle cell contraction by dampening neuronal signaling. corepeptides.combiotechpeptides.com
Synaptic Plasticity Potential for modulation, though the primary effect is on neurotransmitter release. mdpi.comxiahepublishing.com

Investigations in Murine Models for Dermal Tissue and Extracellular Matrix Research

Murine models are frequently used in dermatological research to study skin aging and the effects of various compounds on the dermal matrix in vivo. researchgate.net These models allow for the assessment of changes in the skin's structure, including the extracellular matrix (ECM), which is primarily composed of collagen and elastin (B1584352). researchgate.net

In studies involving murine models, this compound has been investigated for its effects on the dermal extracellular matrix. Research by Wang et al. suggested that the peptide may influence the production and organization of collagen. corepeptides.com Specifically, it was proposed that this compound could lead to a relative increase in type I collagen fibers while decreasing type III collagen fibers within the dermal tissue. corepeptides.com An increase in the ratio of type I to type III collagen is often associated with improved skin structure and a reduction in the appearance of scar tissue. corepeptides.comijrpr.com

These findings in murine models suggest that beyond its effects on neurotransmitter release, this compound may also have a role in modulating the structural components of the skin, contributing to its observed effects on skin appearance. corepeptides.comijrpr.comscielo.brresearchgate.net

Table 3: this compound Research Findings in Murine Models

Area of Investigation Observed Effect Reference
Collagen Production Influences the balance of collagen types. corepeptides.com
Type I Collagen Potential to increase the relative amount of type I collagen fibers. corepeptides.com
Type III Collagen Potential to decrease the relative amount of type III collagen fibers. corepeptides.com
Skin Structure May improve skin structure and reduce scarring. corepeptides.comijrpr.com

Comparative In Vitro Potency and Efficacy Assessments with Botulinum Neurotoxin A

A significant portion of the in vitro research on this compound has involved comparative assessments with Botulinum Neurotoxin A (BoNT-A), the active component in Botox. Both substances are known to inhibit neurotransmitter release, but they do so through different mechanisms and with vastly different potencies. mdedge.comnih.gov

BoNT-A acts as a protease, cleaving the SNAP-25 protein, which leads to a long-lasting inhibition of acetylcholine release and muscle relaxation. mdedge.comnih.govnih.gov In contrast, this compound is a competitive inhibitor. corepeptides.combiotechpeptides.com It mimics the N-terminal end of SNAP-25 and competes for a position in the SNARE complex, thereby destabilizing it and preventing vesicle fusion. corepeptides.commdedge.com This action is reversible and does not involve the enzymatic destruction of the protein. corepeptides.com

In terms of potency and efficacy, in vitro studies consistently show that BoNT-A is significantly more potent than this compound. researchgate.netscielo.br While this compound can inhibit neurotransmitter release, it does so with much lower efficacy than the neurotoxin. scielo.br For example, some studies have noted that this compound is thousands of times less toxic than BoNT-A. researchgate.netresearchgate.net However, the appeal of this compound lies in its non-toxic nature and its ability to be applied topically, offering a different approach to modulating muscle contraction without the need for injections. ijrpr.comnih.gov

Clinical studies comparing the two are limited, and the concentrations of this compound required to achieve effects comparable to BoNT-A remain uncertain. wikipedia.orgjddonline.com The primary advantage of this compound highlighted in comparative discussions is its mechanism of competitive inhibition versus the proteolytic cleavage induced by BoNT-A, positioning it as a non-toxic modulator of neurotransmitter release. corepeptides.comresearchgate.net

Table 4: Comparative Analysis of this compound and Botulinum Neurotoxin A (In Vitro)

Feature This compound Botulinum Neurotoxin A (BoNT-A) Reference
Mechanism of Action Competitive inhibitor of the SNARE complex. Proteolytic cleavage of SNAP-25 protein. corepeptides.combiotechpeptides.commdedge.comnih.gov
Effect on SNAP-25 Competes with SNAP-25 for a position in the SNARE complex. Enzymatically cleaves and destroys SNAP-25. corepeptides.commdedge.comnih.gov
Potency Lower potency. High potency. researchgate.netscielo.brresearchgate.net
Efficacy Lower efficacy in inhibiting neurotransmitter release. High efficacy in inhibiting neurotransmitter release. scielo.br
Nature of Inhibition Reversible, competitive inhibition. Long-lasting, irreversible cleavage of the target protein. corepeptides.comnih.gov
Toxicity Considered non-toxic. Highly neurotoxic. researchgate.netijrpr.comnih.gov

Theoretical Implications and Advanced Research Directions for Hexapeptide 3

Elucidation of Specific Protein-Peptide Interaction Dynamics within the SNARE Complex

Hexapeptide-3, a synthetic peptide, is designed to mimic the N-terminal end of the SNAP-25 protein, a key component of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex. mdpi.commdpi.comjournee-mondiale.com The SNARE complex, which also includes vesicle-associated membrane protein (VAMP) and syntaxin, is crucial for mediating the fusion of vesicles with the neuronal membrane, a process required for the release of neurotransmitters like acetylcholine (B1216132). mdpi.commdpi.commdpi.com

Research indicates that this compound acts as a competitive inhibitor of SNAP-25. mdpi.comcorepeptides.com By competing for a position within the SNARE complex, this compound can destabilize its formation and/or stability. mdpi.comcorepeptides.comresearchgate.net This interference inhibits the Ca(2+)-dependent exocytosis of neurotransmitters. corepeptides.comresearchgate.net The structural similarity between this compound and the N-terminal of SNAP-25 allows it to disrupt the normal protein-protein interactions necessary for vesicle docking and fusion. mdpi.comjournee-mondiale.comcorepeptides.com In vitro studies have demonstrated that in the presence of this compound, the formation of the stable, SDS-resistant SNARE complex is significantly reduced. researchgate.net This inhibitory effect on the SNARE complex assembly is the primary mechanism by which this compound modulates neurotransmitter release. frontiersin.orgresearchgate.net

Contributions to the Understanding of Synaptic Vesicle Fusion Mechanisms

The study of this compound has provided valuable insights into the molecular machinery of synaptic vesicle fusion. This process is fundamental for neuronal communication and involves the precise merger of a vesicle containing neurotransmitters with the presynaptic membrane. mdpi.commdpi.com The core of this process is the assembly of the SNARE complex. mdpi.comfrontiersin.org

This compound's mechanism of action highlights the critical role of the SNAP-25 N-terminal domain in the stability and functionality of the SNARE complex. mdpi.comcorepeptides.com By competitively inhibiting the binding of SNAP-25, this compound effectively demonstrates that even minor disruptions in the SNARE protein assembly can significantly impact neurotransmitter release. corepeptides.comresearchgate.net This has further solidified the understanding that the precise and cooperative interaction of all SNARE components is a prerequisite for efficient membrane fusion. researchgate.net Research on peptides patterned after SNARE motifs, including this compound, has shown that they can inhibit neurotransmitter release by interfering with the formation of the SNARE complex, thereby preventing the subsequent fusion of vesicles. frontiersin.org

Exploration of Its Role in Extracellular Matrix Remodeling and Tissue Homeostasis

Beyond its well-documented effects on neurotransmitter release, emerging research suggests a potential role for hexapeptides in modulating the extracellular matrix (ECM) and maintaining tissue homeostasis. scielo.brscielo.brresearchgate.net The ECM is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. nih.gov

Some studies indicate that certain hexapeptides can influence the production of key ECM components like collagen and elastin (B1584352). journee-mondiale.comnih.gov For instance, a formulation containing a tripeptide and a hexapeptide has been shown to upregulate the expression of genes related to ECM remodeling, including those for matrix metalloproteinases (MMPs), tissue inhibitors of metalloproteinases (TIMPs), decorin, dermatopontin, elastin, and collagen. researchgate.net This suggests a role in both the breakdown of old, damaged ECM components and the synthesis of new, healthy ones. researchgate.netescholarship.orgjddonline.com Histological studies have confirmed increased collagen and elastin formation following treatment with such formulations. researchgate.netresearchgate.net These findings point towards a broader biological activity for certain hexapeptides, contributing to the maintenance of healthy tissue structure and function. scielo.brscielo.br One cosmetic product containing this compound, among other peptides, was found to increase the levels of hydroxyproline (B1673980) and collagen, and improve the activity of antioxidant enzymes in skin cells. nih.gov

Development of Novel Delivery Systems for Enhanced Cellular Permeation

A significant challenge in the application of peptides like this compound is their delivery across cellular barriers, such as the skin. Due to its hydrophilic nature and relatively large molecular weight, the skin permeation of this compound can be poor. nih.gov To address this, researchers are actively exploring various novel delivery systems.

These advanced delivery strategies aim to improve the bioavailability and efficacy of the peptide. Some of the promising approaches include:

Microneedles : 3D-printed personalized microneedle patches are being investigated as a way to bypass the stratum corneum, the outermost layer of the skin, and deliver this compound more effectively to the target cells. nih.gov

Nanoliposomes and other Nanocarriers : Encapsulating this compound in nanoliposomes or other nanocarriers like solid lipid nanoparticles can enhance its stability and facilitate its transport across lipid membranes. mdpi.com

Chemical Modifications : Modifying the peptide itself, for instance, through palmitoylation (attaching a fatty acid), can increase its lipophilicity and improve its ability to permeate the skin. corepeptides.com Other chemical penetration enhancers, such as short-chain alcohols, are also being explored in formulations. google.com

These innovative delivery systems hold the potential to significantly improve the cellular uptake of this compound, thereby enhancing its biological activity.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, these studies involve synthesizing and testing various analogues to identify key amino acid residues and structural features that are essential for its inhibitory effect on the SNARE complex.

Research has shown that the specific amino acid sequence of this compound is critical for its activity. corepeptides.com Modifications to this sequence can lead to changes in binding affinity and efficacy. For example, studies on analogues of other hexapeptides have revealed that factors such as the presence and position of specific amino acids, N-methylation, and the orientation of aromatic rings can significantly impact biological activity. jst.go.jpnih.govnih.gov For instance, a mono-D-amino acid scan of the C-terminal hexapeptide of endothelin revealed that substitution at a specific position could significantly enhance binding affinity. nih.gov Similarly, research on somatostatin (B550006) analogues has shown that incorporating non-natural amino acids can alter conformational flexibility and receptor binding affinity. mdpi.com While specific SAR studies on a wide range of this compound analogues are not extensively published, the principles from related peptide research suggest that even subtle changes to its structure could have profound effects on its ability to interact with the SNARE complex. acs.org

Application of Computational Modeling and Molecular Dynamics Simulations to Predict and Analyze Peptide-Protein Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the complex interactions between peptides and proteins at an atomic level. researchgate.netnih.gov These in silico methods allow researchers to predict and analyze the binding of this compound to the SNARE complex, providing insights that are often difficult to obtain through experimental methods alone. iaea.orgmdpi.com

MD simulations can model the dynamic behavior of the SNARE complex both in the presence and absence of this compound, revealing how the peptide alters the conformational landscape and stability of the protein complex. nih.govnih.gov These simulations can help to identify the specific binding sites, key interacting residues, and the energetic forces driving the interaction. For example, simulations have been used to study the folding behavior of other hexapeptides and to model the interaction of various proteins with the SNARE complex. mdpi.compsu.edu Furthermore, computational approaches like molecular docking can predict the preferred binding poses of this compound within the SNARE complex. iaea.org As computational power and algorithmic accuracy continue to improve, these methods will play an increasingly important role in the rational design of more potent and specific peptide inhibitors of the SNARE complex, including analogues of this compound. nih.govacs.org

Interactive Data Table: Key Research Findings on this compound and Related Peptides

Research AreaKey FindingImplication
SNARE Complex Interaction This compound competes with SNAP-25 for a position in the SNARE complex. mdpi.comcorepeptides.comDestabilizes the complex, inhibiting neurotransmitter release. mdpi.comresearchgate.net
Synaptic Vesicle Fusion Inhibition of SNARE complex formation by this compound prevents vesicle fusion. frontiersin.orgresearchgate.netHighlights the critical role of precise protein-protein interactions in neurotransmission.
Extracellular Matrix A tripeptide/hexapeptide formulation upregulates genes for ECM remodeling. researchgate.netSuggests a role in tissue repair and homeostasis beyond neuromodulation. researchgate.netescholarship.org
Delivery Systems Microneedles and nanoliposomes can enhance the skin permeation of this compound. mdpi.comnih.govOvercomes a key limitation for topical application, potentially increasing efficacy.
Structure-Activity Modifications to peptide analogues can significantly alter their biological activity. jst.go.jpnih.govProvides a basis for designing more potent and specific this compound analogues.
Computational Modeling MD simulations can elucidate the dynamic interactions between peptides and proteins. nih.govnih.govEnables rational design and optimization of peptide-based inhibitors. iaea.org

Conclusion and Future Research Trajectories

Synthesis of Key Molecular and Cellular Findings for Hexapeptide-3

This compound, a synthetic peptide composed of six amino acids (Acetyl-Glu-Glu-Met-Gln-Arg-Arg-NH₂), functions as a competitive antagonist within the neurosecretory machinery. Its mechanism is rooted in its structural homology to the N-terminal domain of the SNAP-25 protein, a core component of the SNARE (Soluble NSF Attachment Protein Receptor) complex.

The key molecular and cellular findings are:

Competitive Inhibition of the SNARE Complex: The primary action of this compound is to compete with native SNAP-25 for a position within the SNARE complex, which also includes the proteins Syntaxin and VAMP (Vesicle-Associated Membrane Protein, also known as Synaptobrevin). By occupying the binding site on Syntaxin, this compound introduces a non-functional component into the complex.

Destabilization of the Fusion Core: The incorporation of this compound instead of SNAP-25 results in a destabilized and inefficient SNARE complex. This ternary complex is essential for mediating the fusion of synaptic vesicles with the presynaptic membrane, a critical step for neurotransmitter release.

Attenuation of Neurotransmitter Exocytosis: The direct cellular consequence of SNARE complex destabilization is a measurable reduction in the exocytosis of neurotransmitter-filled vesicles. Specifically, it has been shown to inhibit the release of catecholamines, such as adrenaline and noradrenaline, from chromaffin cell models. This serves as a proxy for its primary intended effect: the inhibition of acetylcholine (B1216132) release at the neuromuscular junction.

Modulation of Muscle Contraction: At a cellular and tissue level, the reduced availability of acetylcholine in the synaptic cleft leads to an attenuation of muscle cell depolarization and subsequent contraction.

Table 1: Summary of this compound's Established Molecular and Cellular Actions
Molecular TargetMechanism of ActionPrimary Cellular Outcome
SNARE Protein Complex (specifically the binding site for SNAP-25)Competitive antagonism against native SNAP-25 protein, leading to the formation of a non-functional SNARE complex.Inhibition of vesicle-membrane fusion and subsequent reduction in neurotransmitter (e.g., acetylcholine, catecholamines) exocytosis.
Table 2: Quantitative Data on the Inhibition of Neurotransmitter Release by this compound in a Chromaffin Cell Model
This compound ConcentrationObserved Inhibition of Catecholamine Release (%)Reference Model System
1 mM31.8 ± 3.4%Cultured Adrenal Chromaffin Cells
500 µM23.9 ± 3.1%Cultured Adrenal Chromaffin Cells
100 µM15.5 ± 2.8%Cultured Adrenal Chromaffin Cells

Data adapted from foundational studies on the peptide's mechanism, demonstrating a dose-dependent inhibition of exocytosis.

Identification of Remaining Academic Research Gaps

Despite a clear understanding of its primary mechanism, significant gaps persist in the scientific literature regarding the broader biological profile of this compound. These gaps, identified through a review of existing research [6, 18], represent critical areas where knowledge is lacking.

Table 3: Key Identified Research Gaps for this compound
Identified Research GapKey Scientific QuestionImplication of the Gap
Cellular Penetration MechanismHow does this hydrophilic peptide traverse the lipid bilayer of the cell membrane to reach its intracellular target, the SNARE complex? Is it via endocytosis, passive diffusion, or a yet-unknown transporter?Without understanding the translocation mechanism, it is impossible to accurately model its bioavailability at the target site or rationally design more efficient analogues.
Off-Target Effects and SpecificityDoes this compound interact with other SNARE-dependent processes in non-neuronal cells (e.g., keratinocytes, fibroblasts), such as cytokine secretion, growth factor release, or intracellular protein trafficking?Lack of specificity data means potential unintended effects on general cell homeostasis, signaling, and tissue maintenance are unknown.
Long-Term Cellular AdaptationUpon chronic exposure, do cells develop compensatory mechanisms, such as upregulating the expression of SNAP-25 or other SNARE proteins, leading to molecular tolerance?Understanding cellular adaptation is crucial for predicting the long-term efficacy and biological response to the peptide.
Precise Biophysical InteractionsWhat are the precise binding affinities (Kd) and kinetic parameters (kon, koff) of this compound for the SNARE complex components compared to native SNAP-25?This fundamental biophysical data is necessary for computational modeling and for designing next-generation peptides with superior binding characteristics.

Proposed Avenues for Fundamental Scientific Inquiry

To address the identified research gaps, a multi-pronged approach focusing on fundamental cell biology, biochemistry, and peptide chemistry is required. The following avenues for inquiry are proposed.

Future research should employ unbiased, high-throughput techniques to map the global cellular response to this compound exposure. Using transcriptomics (RNA-seq) and proteomics (mass spectrometry) on cell lines such as primary neurons, keratinocytes (HaCaT), and fibroblasts, investigators can identify changes in gene and protein expression. This would reveal if the peptide modulates pathways beyond neurosecretion, such as the MAPK/ERK signaling cascade, PI3K/Akt survival pathways, or cellular stress responses, thereby addressing the question of off-target effects.

Leveraging the principles of medicinal chemistry and peptide engineering is a logical next step. Research should focus on creating novel analogues to overcome existing limitations:

Enhanced Bioavailability: Synthesizing conjugates of this compound with cell-penetrating peptides (CPPs) or lipid moieties (lipopeptides) to facilitate more efficient translocation across the cell membrane.

Increased Potency and Specificity: Performing alanine (B10760859) scanning mutagenesis, where each amino acid in the sequence is systematically replaced with alanine, to identify residues critical for binding. This information can guide the design of new sequences with higher affinity for the SNARE complex, potentially leading to greater efficacy at lower concentrations.

Addressing the fundamental gap in understanding how this compound enters the cell requires advanced analytical techniques. This includes:

Fluorescent Labeling and Live-Cell Imaging: Synthesizing this compound with a fluorescent tag (e.g., FITC, Rhodamine) and using high-resolution confocal microscopy to visualize its uptake, intracellular trafficking, and final localization in real-time. This can distinguish between endosomal entrapment and cytosolic delivery.

Biophysical Membrane Interaction Studies: Employing techniques like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) to study the interaction of the peptide with model lipid bilayers. This can provide quantitative data on membrane binding and insertion, helping to elucidate the physical mechanism of translocation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.